molecular formula C14H15NOS B5880125 2,2,6-TRIMETHYL-2H,3H,4H,5H-THIOPYRANO[3,2-B]INDOL-4-ONE

2,2,6-TRIMETHYL-2H,3H,4H,5H-THIOPYRANO[3,2-B]INDOL-4-ONE

Cat. No.: B5880125
M. Wt: 245.34 g/mol
InChI Key: OFUVWSAHCAVDLR-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-2H,3H,4H,5H-thiopyrano[3,2-b]indol-4-one is a complex organic compound known for its unique structural properties. This compound features a thiopyrano ring fused with an indole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-Trimethyl-2H,3H,4H,5H-thiopyrano[3,2-b]indol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as indole derivatives and thiopyran precursors can be reacted in the presence of catalysts and solvents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethyl-2H,3H,4H,5H-thiopyrano[3,2-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,6-Trimethyl-2H,3H,4H,5H-thiopyrano[3,2-b]indol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,6-Trimethyl-2H,3H,4H,5H-thiopyrano[3,2-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another compound with a similar structural motif but different functional groups.

    3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol: Shares some structural similarities but differs in its chemical properties and applications.

Uniqueness

2,2,6-Trimethyl-2H,3H,4H,5H-thiopyrano[3,2-b]indol-4-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2,6-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-8-5-4-6-9-11(8)15-12-10(16)7-14(2,3)17-13(9)12/h4-6,15H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUVWSAHCAVDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C(=O)CC(S3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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